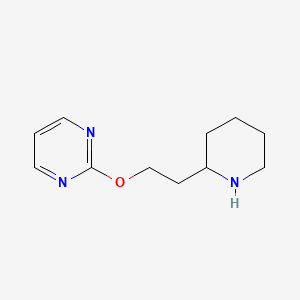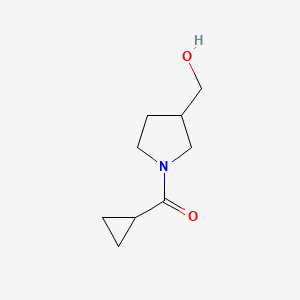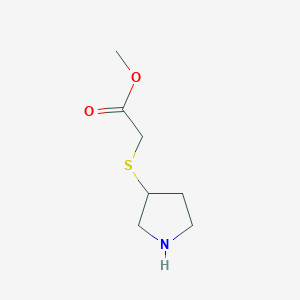
4-(4-Bromophenyl)-4-methylpyrrolidin-2-one
概要
説明
Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction, which describes the step-by-step sequence of events that occur during a reaction, is also an important part of this analysis .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, and chemical stability .科学的研究の応用
Antimicrobial Activity :
- A study conducted by Cvetković et al. (2019) synthesized derivatives of pyrrolidine diones, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, demonstrating significant in vitro inhibitory activities against a broad spectrum of fungi, indicating its potential as a novel fungicide (Cvetković et al., 2019).
Bromodomain Inhibitors :
- Research by Hilton-Proctor et al. (2020) involved the synthesis of a 4-phenyl substituted analogue - 1-methyl-4-phenylpyrrolidin-2-one, used as a divergent route for derivatives in the development of bromodomain inhibitors, indicating its relevance in drug discovery (Hilton-Proctor et al., 2020).
Crystal Structure Analysis :
- Iyengar et al. (2005) synthesized 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, a related compound, and analyzed its crystal structure, contributing to the understanding of molecular configurations and interactions (Iyengar et al., 2005).
Corrosion Inhibition :
- A novel series of cationic surfactants, including derivatives of methylpyrrolidin, were evaluated by Hegazy et al. (2016) as corrosion inhibitors for carbon steel pipelines in oil and gas wells, showing good efficacy and potential industrial applications (Hegazy et al., 2016).
Organic Synthesis Applications :
- Jain and Sain (2010) reviewed the applicability of N-methylpyrrolidin-2-one hydrotribromide in organic synthesis, highlighting its use in various reactions and its environmentally friendly character, suggesting its importance in sustainable chemistry practices (Jain & Sain, 2010).
Anticancer Properties :
- A study by Guo et al. (2018) synthesized a novel bromophenol derivative and demonstrated its potential as an anticancer drug, particularly for lung cancer, by inducing cell cycle arrest and apoptosis in cancer cells (Guo et al., 2018).
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting or activating the target, leading to a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
Safety and Hazards
生化学分析
Biochemical Properties
4-(4-Bromophenyl)-4-methylpyrrolidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction with acetylcholinesterase can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, this compound has been observed to interact with proteins involved in oxidative stress responses, influencing the levels of reactive oxygen species (ROS) and impacting cellular oxidative stress .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can result in prolonged neurotransmission and potential neurotoxic effects. Additionally, the compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized through oxidative and reductive pathways, leading to the formation of metabolites that may have distinct biological activities . The interaction with enzymes such as cytochrome P450 can affect the metabolic flux and levels of metabolites, influencing the overall biochemical effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound has been shown to localize to specific subcellular compartments, including the mitochondria . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to these compartments, where it can exert its biochemical effects .
特性
IUPAC Name |
4-(4-bromophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWQIPWZDYISCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1467075.png)

![[1-(3-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467080.png)
![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
![[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467084.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1467087.png)
![{1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B1467088.png)
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467089.png)
![{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467091.png)
![[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467092.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B1467093.png)

![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467097.png)